Welcome to the BenchChem Online Store!
molecular formula C11H16BrNO2S B311741 4-bromo-N-(3-methylbutyl)benzenesulfonamide

4-bromo-N-(3-methylbutyl)benzenesulfonamide

Cat. No. B311741
M. Wt: 306.22 g/mol
InChI Key: VIRJJSPXPLQYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07595319B2

Procedure details

Starting materials: isoamylamine and 4-bromobenzenesulfonyl chloride. Yield 98% as a white solid: 1H NMR (CDCl3) δ 7.71 (d, J=9 Hz, 2H), 7.62 (d, J=9 Hz, 2H), 4.26 (br s, 1H), 2.82 (t, J=7 Hz, 2H), 1.52 (m, 1H), 1.30 (q, J=7 Hz, 2H), 0.86 (s, 3H), 0.84 (s, 3H); 13C NMR (CDCl3) δ 139.3, 132.6, 128.8, 127.7, 41.7, 38.6, 25.6, 22.8, 22.4; MS (ESP) m/z 306, 308 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1>>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.